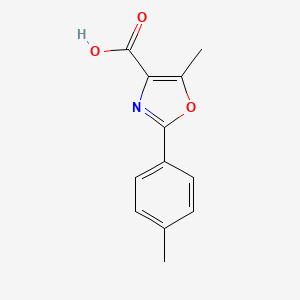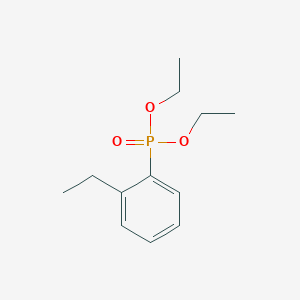
Diethyl (2-Ethylphenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-Ethylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-ethylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2-Ethylphenyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can be reacted with 2-ethylphenyl bromide under reflux conditions to yield the desired phosphonate . Another method involves the use of palladium-catalyzed cross-coupling reactions, where H-phosphonate diesters are coupled with aryl halides under microwave irradiation .
Industrial Production Methods: Industrial production of this compound often employs large-scale Michaelis-Arbuzov reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the product, with careful control of temperature and reaction time .
化学反応の分析
Types of Reactions: Diethyl (2-Ethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate to phosphine oxides.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Diethyl (2-Ethylphenyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential in drug development, particularly as a prodrug or a bioisostere.
作用機序
The mechanism of action of Diethyl (2-Ethylphenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that process phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding .
類似化合物との比較
- Diethyl phenylphosphonate
- Diethyl (4-methylphenyl)phosphonate
- Diethyl (2-methylphenyl)phosphonate
Comparison: Diethyl (2-Ethylphenyl)phosphonate is unique due to the presence of the 2-ethyl group, which can influence its reactivity and binding affinity in biochemical applications. Compared to its analogs, it may exhibit different steric and electronic properties, affecting its overall performance in various applications .
特性
CAS番号 |
15286-15-4 |
|---|---|
分子式 |
C12H19O3P |
分子量 |
242.25 g/mol |
IUPAC名 |
1-diethoxyphosphoryl-2-ethylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-4-11-9-7-8-10-12(11)16(13,14-5-2)15-6-3/h7-10H,4-6H2,1-3H3 |
InChIキー |
XLFIWDPTZJKKTB-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1P(=O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dioxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13690511.png)
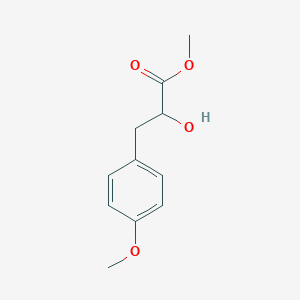
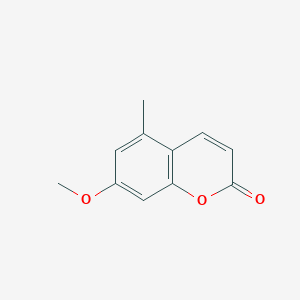
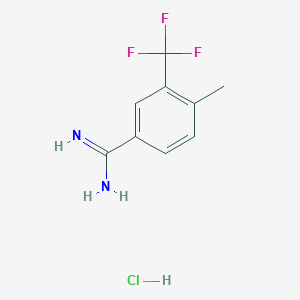
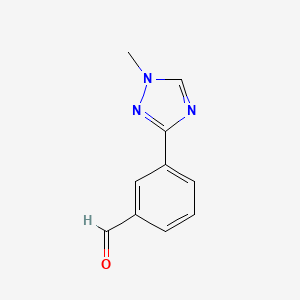
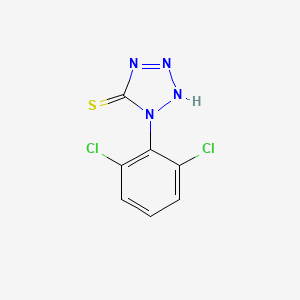
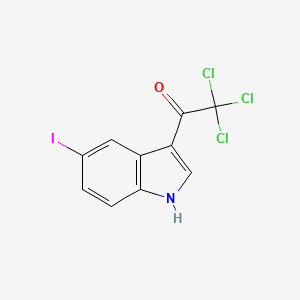
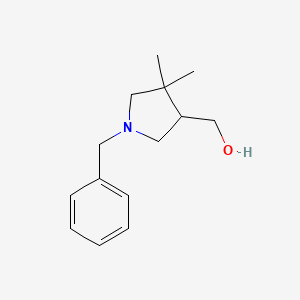
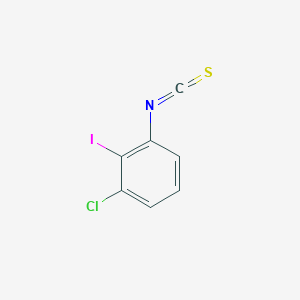
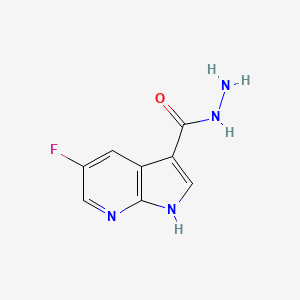
![2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one](/img/structure/B13690580.png)
![2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690586.png)
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)
